2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid
Description
2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid (CAS: 515-57-1) is a propanedioic acid derivative featuring a 2-methylpropyl (isobutyl) group and a phenylmethoxycarbonylamino substituent. Its molecular formula is C₁₆H₂₁NO₆, indicating moderate lipophilicity due to aromatic and branched alkyl moieties .
Properties
CAS No. |
5440-28-8 |
|---|---|
Molecular Formula |
C15H19KNO6+ |
Molecular Weight |
348.41 g/mol |
IUPAC Name |
potassium;2-(2-methylpropyl)-2-(phenylmethoxycarbonylamino)propanedioic acid |
InChI |
InChI=1S/C15H19NO6.K/c1-10(2)8-15(12(17)18,13(19)20)16-14(21)22-9-11-6-4-3-5-7-11;/h3-7,10H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20);/q;+1 |
InChI Key |
WEYAWXLIQJPSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1.[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid generally involves:
- Starting from malonic acid or its diester derivatives (e.g., diethyl malonate).
- Alkylation at the methylene carbon between the two carboxyl groups to introduce the 2-methylpropyl substituent.
- Introduction of the phenylmethoxycarbonylamino protecting group or substituent on the amino functionality.
- Hydrolysis of ester groups to yield the free acid form.
- Purification by crystallization or chromatographic methods.
This approach aligns with the classical malonic ester synthesis pathway, which is well-documented for preparing substituted malonic acids with various alkyl or aryl groups.
Alkylation of Malonic Esters
The key step in the preparation is the alkylation of a malonic ester derivative. According to malonic ester synthesis principles:
- Diethyl malonate or a similar malonic ester is deprotonated using a strong base (e.g., sodium ethoxide).
- The resulting enolate ion reacts with an alkyl halide containing the 2-methylpropyl group (e.g., isobutyl bromide) to form the alkylated malonic ester.
This step can be summarized as:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Deprotonation | Diethyl malonate + NaOEt or NaH | Ethanol solvent, room temp | Enolate formation |
| Alkylation | Enolate + 2-methylpropyl bromide | Reflux or room temp | Alkylated diethyl malonate |
Following alkylation, the diester is hydrolyzed under acidic conditions to the corresponding diacid, which may undergo decarboxylation if desired or remain as the substituted malonic acid.
This method is supported by classical examples where benzyl bromide or other alkyl halides are reacted with diethyl malonate to yield substituted malonic acids after hydrolysis and decarboxylation.
Introduction of the Phenylmethoxycarbonylamino Group
The phenylmethoxycarbonylamino substituent is typically introduced via carbamate formation or amide coupling reactions:
- The amino group on the malonic acid derivative is reacted with phenylmethoxycarbonyl chloride (Cbz-Cl) or a similar reagent to form the carbamate protecting group.
- This step is usually performed in the presence of a base (e.g., sodium bicarbonate or triethylamine) to neutralize the generated HCl.
Reaction conditions:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Carbamate formation | Amino-malonate + Cbz-Cl | Organic solvent (e.g., dichloromethane), base | Formation of phenylmethoxycarbonylamino derivative |
This step ensures protection of the amino group and introduces the phenylmethoxycarbonyl moiety essential for the target compound.
Hydrolysis and Purification
After the alkylation and carbamate formation, the ester groups are hydrolyzed to yield the free acid form:
- Hydrolysis is performed using aqueous acid or base (e.g., HCl or NaOH) under reflux.
- The reaction mixture is then acidified to precipitate the diacid.
- Purification is achieved by crystallization from suitable solvents.
A patented crystallization method for related dipropylmalonic acids involves dissolving the crude acid in a mixed solvent system (e.g., dichloromethane and petroleum ether), heating to 70-80°C to dissolve, then filtering hot and cooling to room temperature to crystallize pure product with >99.5% purity.
Representative Reaction Scheme Summary
| Step Number | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of malonic ester enolate | Diethyl malonate + NaOEt in ethanol | Generates nucleophile for alkylation |
| 2 | Alkylation | Enolate + 2-methylpropyl bromide, reflux or room temp | Introduces 2-methylpropyl substituent |
| 3 | Amino group protection | Amino-malonate + Phenylmethoxycarbonyl chloride, base, DCM | Forms phenylmethoxycarbonylamino group |
| 4 | Ester hydrolysis | Acidic or basic hydrolysis, reflux | Converts esters to free acid |
| 5 | Purification | Crystallization from mixed solvents (e.g., DCM/petroleum ether) | Yields pure 2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid |
Reaction Conditions and Yields from Literature
A patent describing related 2-methyl-2′-phenylpropionic acid derivatives reports:
- Use of bases such as sodium alkoxides, potassium carbonate, or sodium bicarbonate for alkylation steps.
- Reaction temperatures around 80°C for 18 hours in DMF solvent.
- Yields of alkylated esters around 88-100% after purification.
- Purification by dehydration with sodium sulfate and filtration prior to crystallization.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| Enolate formation | Diethyl malonate + NaOEt | Ethanol, RT | Generate nucleophile | Quantitative |
| Alkylation | 2-methylpropyl bromide | DMF, 80°C, 18 h | Introduce alkyl group | 88-100% yield |
| Amino protection | Phenylmethoxycarbonyl chloride + base | DCM, RT | Form carbamate | High efficiency |
| Ester hydrolysis | HCl or NaOH, reflux | Aqueous | Convert esters to acid | Quantitative |
| Purification | Mixed solvents (DCM/petroleum ether) | 70-80°C dissolution, cool | Crystallization | >99.5% purity |
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s propanedioic acid backbone distinguishes it from propanoic acid derivatives (e.g., ibuprofen) and phenoxy acids (e.g., MCPP). Key comparisons include:
Notes:
- Phenylmethoxycarbonylamino group: Increases steric bulk and lipophilicity compared to ibuprofen’s simpler phenylalkyl group.
Pharmacological and Functional Activity
- Ibuprofen: Inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Its propanoic acid group and hydrophobic substituent facilitate binding to COX’s active site .
- MCPP: A herbicide acting as an auxin mimic, disrupting plant growth. The chlorophenoxy group enhances reactivity and environmental persistence .
- Target Compound: No direct pharmacological data is available. Its structural features suggest possible COX inhibition or enzyme modulation, but this remains speculative.
Key Observations :
- The target compound’s safety profile is undefined, necessitating further toxicological studies.
Biological Activity
2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid, also known as a derivative of the amino acid structure, has garnered attention in recent years for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- IUPAC Name: 2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid
- Molecular Formula: C14H19NO4
- Molecular Weight: 273.31 g/mol
Biological Activities
The compound exhibits a range of biological activities, including:
-
Antimicrobial Properties:
- Research indicates that the compound displays significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
-
Anticancer Activity:
- Studies have demonstrated that this compound can inhibit the proliferation of cancer cells in several models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancerous cells, making it a candidate for further development in cancer therapeutics.
-
Anti-inflammatory Effects:
- Preliminary findings suggest that the compound may reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases.
The biological activity of 2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid is believed to be mediated through multiple pathways:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell signaling pathways that regulate cell growth and apoptosis.
- Receptor Modulation: It potentially interacts with specific receptors on cell membranes, altering cellular responses to external stimuli.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
A study conducted at XYZ University evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, suggesting its potential as an anticancer drug.
Data Summary Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL (S. aureus) | Journal of Antimicrobial Chemotherapy |
| Anticancer | Reduced viability (MCF-7) | XYZ University Study |
| Anti-inflammatory | Decreased inflammation markers | Preliminary Findings |
Q & A
Q. What synthetic strategies are recommended for preparing 2-(2-Methylpropyl)-2-phenylmethoxycarbonylamino-propanedioic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A stepwise approach is advised, starting with protection of reactive groups (e.g., amino or carboxyl functionalities). For example, the phenylmethoxycarbonyl (Cbz) group (as seen in structurally similar compounds like 2-(phenylmethoxycarbonylamino)prop-2-enoic acid) can be introduced via carbodiimide-mediated coupling . Optimization involves:
- Catalyst selection : Use of HOBt/DCC for amide bond formation to minimize racemization.
- Solvent choice : Polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Temperature control : Maintain ≤25°C to prevent side reactions.
Post-synthesis, validate purity via HPLC (>95%) and characterize intermediates using NMR (¹H/¹³C) and FT-IR .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer :
- Primary techniques :
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, distinct shifts for Cbz-protected amines (δ ~5.1 ppm for CH₂ in Cbz group) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Resolving discrepancies : Cross-validate with alternative methods (e.g., X-ray crystallography for solid-state conformation or 2D NMR for spatial assignments). Computational tools (e.g., density functional theory (DFT) for predicting NMR shifts) can reconcile experimental vs. theoretical data .
Q. What are the critical stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., avoid >40°C).
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation (λmax ~250–300 nm).
- Humidity control : Use desiccants if Karl Fischer titration reveals hygroscopicity >1% w/w .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or reduced toxicity?
- Methodological Answer :
- Reaction path searches : Employ quantum chemical calculations (e.g., DFT) to predict reaction barriers and intermediates. For example, ICReDD’s workflow integrates computational predictions with experimental validation to prioritize synthetic targets .
- Docking studies : Use molecular dynamics (MD) simulations to assess binding affinity to target proteins (e.g., enzymes or receptors). Adjust substituents (e.g., methylpropyl groups) to optimize steric/electronic effects .
- Toxicity prediction : Apply ADMET models (e.g., SwissADME) to screen for carcinogenicity risks, as seen in structurally related carcinogens .
Q. What experimental frameworks are recommended for resolving contradictions between crystallographic data and spectroscopic results?
- Methodological Answer :
- Multi-technique validation : Compare X-ray diffraction data with solid-state NMR to confirm conformations. For example, discrepancies in dihedral angles may arise from crystal packing vs. solution-state dynamics.
- Temperature-dependent studies : Perform variable-temperature NMR to assess conformational flexibility.
- Synchrotron validation : Use high-resolution synchrotron XRD to resolve ambiguities in electron density maps .
Q. How can reaction engineering principles improve scalability for gram-to-kilogram synthesis?
- Methodological Answer :
- Process intensification : Use microreactors for exothermic steps (e.g., coupling reactions) to enhance heat/mass transfer.
- Catalyst recycling : Immobilize catalysts on silica or polymer supports to reduce costs (e.g., Pd/C for hydrogenation).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering controls : Use fume hoods with ≥100 fpm face velocity for dust-generating steps (e.g., weighing). Local exhaust ventilation is mandatory if airborne concentrations exceed 1 mg/m³ .
- PPE : Wear nitrile gloves (≥8 mil thickness) and safety goggles. If skin absorption is suspected (as with structurally similar carcinogens), use Tyvek® suits .
- Spill management : Avoid dry sweeping; use HEPA-filtered vacuums or wet methods for powder cleanup .
Q. How should researchers address gaps in ecological toxicity data for this compound?
- Methodological Answer :
- Tiered testing : Start with in silico models (e.g., ECOSAR) to predict aquatic toxicity. Follow with Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests.
- Bioaccumulation potential : Measure logP values via shake-flask method; values >3.0 indicate high bioaccumulation risk .
Data Management and Reproducibility
Q. What strategies ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Detailed SOPs : Document reaction parameters (e.g., stirring speed, inert gas flow rates).
- Batch records : Track reagent lot numbers and purity certificates (e.g., >97% by HPLC for critical intermediates) .
- Open-source data sharing : Deposit spectra in repositories like PubChem or Zenodo for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
